Cas no 88514-36-7 (2-(4-ethylphenyl)-1H-indole)

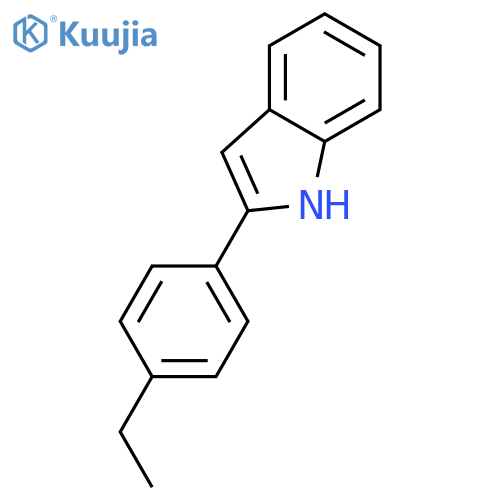

2-(4-ethylphenyl)-1H-indole structure

商品名:2-(4-ethylphenyl)-1H-indole

2-(4-ethylphenyl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 2-(4-ethylphenyl)-

- 2-(4-ethylphenyl)-1H-indole

- MFCD05224920

- DTXSID20589584

- CS-0205948

- 88514-36-7

- AKOS005143692

- SCHEMBL8025177

- BS-23971

-

- MDL: MFCD05224920

- インチ: InChI=1S/C16H15N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-11,17H,2H2,1H3

- InChIKey: LCPDSVIPOHXQCP-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

計算された属性

- せいみつぶんしりょう: 221.120449483g/mol

- どういたいしつりょう: 221.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 15.8Ų

2-(4-ethylphenyl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 209792-5g |

2-(4-Ethylphenyl)-1H-indole |

88514-36-7 | 5g |

$488.00 | 2023-09-09 | ||

| Chemenu | CM232630-1g |

2-(4-Ethylphenyl)-1h-indole |

88514-36-7 | 95% | 1g |

$475 | 2023-02-01 | |

| A2B Chem LLC | AB97511-1g |

2-(4-Ethylphenyl)-1h-indole |

88514-36-7 | 95% | 1g |

$423.00 | 2024-04-19 | |

| TRC | B442065-100mg |

2-(4-ethylphenyl)-1H-indole |

88514-36-7 | 100mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B442065-500mg |

2-(4-ethylphenyl)-1H-indole |

88514-36-7 | 500mg |

$ 250.00 | 2022-06-07 | ||

| A2B Chem LLC | AB97511-100mg |

2-(4-Ethylphenyl)-1h-indole |

88514-36-7 | 95% | 100mg |

$97.00 | 2024-04-19 | |

| TRC | B442065-50mg |

2-(4-ethylphenyl)-1H-indole |

88514-36-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM232630-1g |

2-(4-Ethylphenyl)-1h-indole |

88514-36-7 | 95% | 1g |

$338 | 2021-08-04 | |

| A2B Chem LLC | AB97511-250mg |

2-(4-Ethylphenyl)-1h-indole |

88514-36-7 | 95% | 250mg |

$187.00 | 2024-04-19 |

2-(4-ethylphenyl)-1H-indole 関連文献

-

Wenqiang Fu,Kai Yang,Jinglong Chen,Qiuling Song Org. Biomol. Chem. 2017 15 8354

-

Heng Li,Yan Zhu,Cong Jiang,Jia Wei,Ping Liu,Peipei Sun Org. Biomol. Chem. 2022 20 3365

88514-36-7 (2-(4-ethylphenyl)-1H-indole) 関連製品

- 21470-37-1(2-Biphenyl-4-yl-1H-indole)

- 23746-81-8(2-(2-Naphthyl)indole)

- 66354-87-8(1H-Indole,6-methyl-2-phenyl-)

- 13228-36-9(5-Methyl-2-phenylindole)

- 948-65-2(2-phenyl-1H-indole)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量